Cas no 934-32-7 (1H-1,3-benzodiazol-2-amine)

1H-1,3-benzodiazol-2-amine structure
1H-1,3-benzodiazol-2-amine structure
상품 이름:1H-1,3-benzodiazol-2-amine
CAS 번호:934-32-7
MF:C7H7N3
메가와트:133.150580644608
MDL:MFCD00005596
CID:40324
PubChem ID:13624

1H-1,3-benzodiazol-2-amine 화학적 및 물리적 성질

이름 및 식별자

    • 1H-Benzo[d]imidazol-2-amine
    • 1H-benzimidazol-2-amine
    • benzimidazol-2-ylamine
    • 2-aminobenzimidazde
    • 2-Aminobenzimidazole
    • 2-amino-1H-benzimidazole
    • 2-amino-benzimidazol
    • 2-amino-benzimidazole
    • 2-BENZIMIDAZOLAMINE
    • 2-BENZIMIDAZOLYLAMINE
    • 2-Iminobenzimidazoline
    • AMINO-2-BENZIMIDAZOLE
    • benzimidazole-amine
    • BenziMidazoloniMide
    • usafek-4037
    • Benzimidazole, 2-amino-
    • 2-Amino benzimidazole
    • 1H-1,3-benzodiazol-2-amine
    • Caswell No. 033AA
    • aminobenzimidazole
    • 1H-benzimidazol-2-ylamine
    • 1H-Benzoimidazol-2-ylamine
    • JWYUFVNJZUSCSM-UHFFFAOYSA-N
    • Benzimidazole, 2-amino- (6CI, 7CI, 8CI)
    • 1H-Benzo[d]imidazole-2-amine
    • 2-AB
    • 2-Aminobenzoimidazole
    • A 0850
    • NSC 27793
    • NSC 7628
    • CCRIS 4354
    • Oprea1_243328
    • AX7
    • 2-ammobenzimidazole
    • UNII-E65DE7521V
    • Q27103356
    • DB-346953
    • NSC-7628
    • NCGC00091178-01
    • benzimidazole amine
    • SY032901
    • 162938-41-2
    • CS-D1373
    • EN300-18977
    • Imidazole C-2 deriv. 3
    • 2fx6
    • AI3-60094
    • 934-32-7
    • SCHEMBL3350089
    • W10172
    • SRCA-00001
    • InChI=1/C7H7N3/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H3,8,9,10
    • DTXSID1024465
    • EINECS 213-280-6
    • EU-0067838
    • MFCD00005596
    • HY-Y0410
    • Tox21_201949
    • SCHEMBL2475507
    • BRN 0116525
    • AKOS000104081
    • CAS-934-32-7
    • STL283126
    • 2-Iminobenzimidazoline SRIRAMCHEM-aminobenzimidazole
    • Z104378302
    • YSWG454
    • TS-01718
    • DTXCID004465
    • 5-25-10-00372 (Beilstein Handbook Reference)
    • 2-Aminobenzimidazole, 97%
    • F0266-1828
    • STR00452
    • BDBM7960
    • AMINOBENZIMIDAZOLE, 2-
    • 1H-benz[d]imidazole-2-amine
    • WLN: T56 BM DNJ CZ
    • 2-aminobenzimidazol
    • 2fpz
    • 1H-benzoimidazol-2-amine
    • USAF EK-4037
    • E65DE7521V
    • BIDD:GT0837
    • CHEMBL305513
    • 2-Aminobenzimidazole, PESTANAL(R), analytical standard
    • HMS1741L08
    • NS00010870
    • JMC524454 Compound 5
    • AQ-738/40188880
    • NCGC00257027-01
    • Carbendazim metabolite
    • 2H-Benzimidazol-2-imine,1,3-dihydro-(9CI)
    • A0850
    • Tox21_303120
    • NCGC00091178-02
    • NCGC00259498-01
    • 1H-1,3-benzimidazol-2-amine
    • NSC-27793
    • SB75578
    • MLS001074865
    • SCHEMBL9098
    • NSC7628
    • AC-15858
    • NSC27793
    • Q-101103
    • SMR000019082
    • BBL033933
    • CHEBI:27822
    • 1,3-dihydro-benzoimidazol-2-ylidene amine
    • 2-AB (2-Amine-1H-benzimidazole)
    • HMS2865C12
    • MDL: MFCD00005596
    • 인치: 1S/C7H7N3/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H3,8,9,10)
    • InChIKey: JWYUFVNJZUSCSM-UHFFFAOYSA-N
    • 미소: N1C2C(=CC=CC=2)NC=1N
    • BRN: 0116525

계산된 속성

  • 정밀분자량: 133.06400
  • 동위원소 질량: 133.064
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 2
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 10
  • 회전 가능한 화학 키 수량: 0
  • 복잡도: 126
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 0.9
  • 토폴로지 분자 극성 표면적: 54.7
  • 상호 변형 이기종 수량: 2
  • 표면전하: 0

실험적 성질

  • 색과 성상: Powder
  • 밀도: 1.1873 (rough estimate)
  • 융해점: 226-230 °C (lit.)
  • 비등점: 235.67°C (rough estimate)
  • 플래시 포인트: 204.6 °C
  • 굴절률: 1.5341 (estimate)
  • 용해도: <1g/l slightly soluble
  • 수용성: Soluble in water (Slightly).
  • PSA: 54.70000
  • LogP: 1.72630
  • 민감성: 빛에 민감하다
  • 용해성: 물과 아세톤에 용해되고 에틸에테르와 벤젠에 미용해된다.

1H-1,3-benzodiazol-2-amine 보안 정보

1H-1,3-benzodiazol-2-amine 세관 데이터

  • 세관 번호:29339990
  • 세관 데이터:

    중국 세관 번호:

    2933990090

    개요:

    2933990090. 기타 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

    신고 요소:

    제품명,성분함량,용도,우로토핀외관,6-헥사메틸아미드외관,서명일자

    요약:

    2933990090. 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

1H-1,3-benzodiazol-2-amine 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
BAI LING WEI Technology Co., Ltd.
287581-25G
2-Aminobenzimidazole, 98%
934-32-7 98%
25G
¥ 516 2022-04-26
Key Organics Ltd
TS-01718-10MG
1H-Benzimidazol-2-amine
934-32-7 >97%
10mg
£63.00 2025-02-09
Enamine
EN300-18977-0.1g
1H-1,3-benzodiazol-2-amine
934-32-7 93%
0.1g
$19.0 2023-09-18
Enamine
EN300-18977-2.5g
1H-1,3-benzodiazol-2-amine
934-32-7 93%
2.5g
$27.0 2023-09-18
Enamine
EN300-18977-5.0g
1H-1,3-benzodiazol-2-amine
934-32-7 93%
5g
$29.0 2023-05-03
Life Chemicals
F0266-1828-5g
1H-1,3-benzodiazol-2-amine
934-32-7 95%+
5g
$60.0 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A74500-500g
2-Iminobenzimidazoline
934-32-7 98%
500g
¥728.0 2023-09-08
BAI LING WEI Technology Co., Ltd.
287581-100G
2-Aminobenzimidazole, 98%
934-32-7 98%
100G
¥ 1439 2022-04-26
Fluorochem
064965-10g
1H-Benzimidazol-2-amine
934-32-7 97%
10g
£12.00 2022-03-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
A104845-5g
1H-1,3-benzodiazol-2-amine
934-32-7 97%
5g
¥29.90 2023-09-04

1H-1,3-benzodiazol-2-amine 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Triethylamine Catalysts: Cobalt chloride (CoCl2) Solvents: Dimethyl sulfoxide ;  1 h, rt
1.2 Reagents: Cesium carbonate Catalysts: 1,10-Phenanthroline ,  Cobalt sulfate Solvents: Dimethyl sulfoxide ;  18 h, 120 °C
참조
Synthesis of Benzimidazoles via Domino Intra and Intermolecular C-N Cross-Coupling Reaction
Kondraganti, Lakshmi; Manabolu, Surendra babu; Dittakavi, Ramachandran, ChemistrySelect, 2018, 3(42), 11744-11748

합성회로 2

반응 조건
1.1 Reagents: Sodium bicarbonate ,  Sodium carbonate ,  Sodium borohydride Catalysts: 2,2′-Spirobi[1,3,2-benzodithiastannole] Solvents: Tetrahydrofuran ,  Water
참조
Reduction of Azides to Amines Mediated by Tin Bis(1,2-benzenedithiolate)
Bosch, Imma; Costa, Anna M.; Martin, Manuel; Urpi, Felix; Vilarrasa, Jaume, Organic Letters, 2000, 2(3), 397-399

합성회로 3

반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Water
참조
Cyanamide
Schow, Steven, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-3

합성회로 4

반응 조건
1.1 Solvents: Water
참조
PH-Dependent alternative ring closure of monoacyl 2-aminobenzamidoximes. A new 2-aminobenzimidazole synthesis
Korbonits, Dezso; Kolonits, Pal, Journal of Chemical Research, 1988, (7),

합성회로 5

반응 조건
1.1 Solvents: Isopropanol ;  5 min, rt; 1 h, 60 °C; cooled
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 12 - 14
참조
Efficient synthesis of 2-arylamino-2-imidazolines and 2-aminobenzimidazoles with aminoiminomethanesulfonic acid derivatives
Mohanazadeh, Farajollah; Nami, Navabe; Hosseini, Samine Sadat, Chinese Journal of Chemistry, 2011, 29(5), 1055-1058

합성회로 6

반응 조건
1.1 Solvents: Methanol ,  Water ;  1 h, 50 °C
참조
Cyanogen bromide
Morris, Joel; Kovacs, Lajos; Ohe, Kouichi, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2015, 1, 1-12

합성회로 7

반응 조건
1.1 Catalysts: Nickel Solvents: Ethanol
참조
Benzazoles. 2-Hydrazino- and 2-azidobenzimidazoles
Bednyagina, N. P.; Postovskii, I. Ya., Zhurnal Obshchei Khimii, 1960, 30, 1431-7

합성회로 8

반응 조건
1.1 Solvents: Acetonitrile ,  Water ;  23 °C
참조
Preparation of substituted benzimidazoles as modulators of Ras signaling
, United States, , ,

합성회로 9

반응 조건
1.1 Reagents: Dibutylstannane Solvents: Benzene
참조
New synthetic tricks. [Et3NH][Sn(SPh)3] and Bu2SnH2, two useful reagents for the reduction of azides to amines
Bartra, Marti; Urpi, Felix; Vilarrasa, Jaume, Tetrahedron Letters, 1987, 28(47), 5941-4

합성회로 10

반응 조건
1.1 Reagents: Oxygen Catalysts: Palladium diacetate Solvents: Toluene ;  20 h, 1 atm, 75 °C; 75 °C → rt
1.2 Reagents: Hydrochloric acid ;  rt; 6 h, reflux
1.3 Reagents: Sodium hydroxide Solvents: Water ;  basified
참조
Sustainable Synthesis of Diverse Privileged Heterocycles by Palladium-Catalyzed Aerobic Oxidative Isocyanide Insertion
Vlaar, Tjostil; Cioc, Razvan C.; Mampuys, Pieter; Maes, Bert U. W.; Orru, Romano V. A.; et al, Angewandte Chemie, 2012, 51(52), 13058-13061

합성회로 11

반응 조건
1.1 Reagents: Sodium acetate Catalysts: Copper sulfate Solvents: Dimethyl sulfoxide ;  1 h, rt
1.2 4 h, rt
1.3 Reagents: Potassium carbonate Catalysts: 1,10-Phenanthroline ,  Copper sulfate ;  18 h, 120 °C
참조
Copper-promoted one-pot approach: synthesis of benzimidazoles
Boddapati, S. N. Murthy ; Tamminana, Ramana; Gollapudi, Ravi Kumar; Nurbasha, Sharmila; Assal, Mohamed E.; et al, Molecules, 2020, 25(8),

합성회로 12

반응 조건
1.1 Reagents: Cesium carbonate Solvents: Water ;  10 min, 50 °C
참조
Method for synthesizing benzimidazole compounds by using benzamidine compound in water phase by microwave method
, China, , ,

합성회로 13

반응 조건
1.1 Catalysts: Tetraethoxysilane (post-treated with Chlorosulfuric acid) Solvents: Ethanol ;  18 min, rt
참조
Application of sulfonic acid fabricated cobalt ferrite nanoparticles as effective magnetic nanocatalyst for green and facile synthesis of benzimidazoles
Yadav, Priyanka ; Kakati, Praachi; Singh, Preeti; Awasthi, Satish K., Applied Catalysis, 2021, 612,

합성회로 14

반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Water ;  5 h, reflux
참조
An improved synthesis, characterization and bioevalution of Schiff base containing benzimidazole moiety catalyzed by methane sulfonic acid
Krishna Rao, N.; Surendra, Babu M. S.; Ramana, N.; Tentu, Nageswara Rao; Basaveswara Rao, M. V.; et al, Pharma Chemica, 2017, 9(13), 137-140

합성회로 15

반응 조건
1.1 Solvents: Ethanol ,  Water ;  1 h, 70 °C
1.2 Reagents: Ammonium hydroxide ;  pH 7, rt
참조
Synthesis and antiparasitic activity of 1H-benzimidazole derivatives
Valdez, Juan; Cedillo, Roberto; Hernandez-Campos, Alicia; Yepez, Lilian; Hernandez-Luis, Francisco; et al, Bioorganic & Medicinal Chemistry Letters, 2002, 12(16), 2221-2224

합성회로 16

반응 조건
1.1 Reagents: p-Toluenesulfonic acid ,  N-Bromosuccinimide Solvents: Acetonitrile ,  Water ;  rt; 5 min, rt
1.2 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) ;  20 min, rt
1.3 0.5 h, 50 °C
참조
A new NBS/oxone promoted one pot cascade synthesis of 2-aminobenzimidazoles/2-aminobenzoxazoles: a facile approach
Daswani, Ujla; Dubey, Nitin; Sharma, Pratibha; Kumar, Ashok, New Journal of Chemistry, 2016, 40(9), 8093-8099

합성회로 17

반응 조건
1.1 Solvents: Water ;  rt → 65 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 9, 65 °C; 65 °C → 15 °C
참조
Heteroaromatic compounds and their preparation and use in organic electronic devices and the devices
, World Intellectual Property Organization, , ,

합성회로 18

반응 조건
1.1 Solvents: Methanol ,  Water ;  rt; overnight, 60 °C; 60 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 8
참조
Preparation of the benzimidazole compound and their application for the preventing and treating FAK-related diseases
, China, , ,

합성회로 19

반응 조건
1.1 Catalysts: Cupric acetate Solvents: Tetrahydrofuran ;  3 h, rt
참조
A Novel One-pot Protocol for the Cu-Catalyzed Synthesis of Nine 2-Aminobenzimidazole Derivatives from o-Phenylenediamine and Trichloroacetonitrile
Nematpour, Manijeh; Abedi, Elham; Abedi, Elahe, Letters in Organic Chemistry, 2019, 16(2), 99-103

합성회로 20

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Water
참조
Process for the preparation of 2-aminobenzimidazole
, European Patent Organization, , ,

1H-1,3-benzodiazol-2-amine Raw materials

1H-1,3-benzodiazol-2-amine Preparation Products

추천 기사

추천 공급업체
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:934-32-7)2-Aminobenzimidazole
5870815
순결:98%
재다:Company Customization
가격 ($):문의
Amadis Chemical Company Limited
(CAS:934-32-7)1H-1,3-benzodiazol-2-amine
A1237013
순결:99%
재다:1kg
가격 ($):247